4-(4-Benzyloxyphenyl)-2-methoxyphenol
Description
Properties
IUPAC Name |
2-methoxy-4-(4-phenylmethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-22-20-13-17(9-12-19(20)21)16-7-10-18(11-8-16)23-14-15-5-3-2-4-6-15/h2-13,21H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPERAMBHXMDPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685799 | |
| Record name | 4'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261955-84-3 | |
| Record name | 4'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hf(OTf)₄-Catalyzed Alkylation
In a representative procedure, hafnium triflate [Hf(OTf)₄] catalyzes the reaction between vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) and guaiacol (2-methoxyphenol) in 2-methyltetrahydrofuran (2-MeTHF) at 22°C. The process achieves an 85% combined yield of regioisomers, favoring the para-alkylated product 4-(4-hydroxybenzyl)-2-methoxyphenol over the meta isomer at a 14.4:1 ratio. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst loading | 16 mol% Hf(OTf)₄ |
| Solvent | 2-MeTHF |
| Temperature | 22°C |
| Reaction time | 2 hours |
| Yield | 85% |
¹H NMR analysis confirms the structure: δH = 3.83 (s, -OCH₃), 3.85 (s, -CH₂-), and aromatic protons at 6.66–7.09 ppm.
Montmorillonite Clay Catalysis
Alternative methods employ acid-activated Montmorillonite clay for phenol alkylation. A patent describes the reaction of phenol with 4-hydroxybutan-2-one under 1–15 bar pressure at 100–150°C, achieving 75–81% selectivity for alkylated products. While this method targets 4-(4-hydroxyphenyl)butan-2-one, the catalyst system is adaptable to benzyloxy derivatives by modifying the electrophile.
Benzylation of Phenolic Intermediates
Introducing the benzyloxy group necessitates protecting the phenolic -OH group via benzyl ether formation. This step typically precedes or follows the alkylation stage, depending on the reactivity of intermediates.
O-Benzylation Using Benzyl Bromide
A standard protocol involves treating 4-(4-hydroxyphenyl)-2-methoxyphenol with benzyl bromide (1.2 eq) in anhydrous DMF, using potassium carbonate (2.5 eq) as a base. The reaction proceeds at 60°C for 12 hours under nitrogen, yielding this compound in 78–82% yield after column chromatography.
Critical considerations :
-
Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the phenoxide ion.
-
Base strength : K₂CO₃ balances reactivity and minimal side reactions compared to stronger bases like NaOH.
Catalytic Systems and Reaction Optimization
Lewis Acid Catalysts
Hf(OTf)₄ outperforms conventional catalysts (AlCl₃, FeCl₃) in regioselectivity and recyclability. Comparative studies reveal:
| Catalyst | Yield (%) | para:meta Ratio | Recyclability |
|---|---|---|---|
| Hf(OTf)₄ | 85 | 14.4:1 | 5 cycles |
| AlCl₃ | 72 | 3.2:1 | 1 cycle |
| FeCl₃ | 68 | 2.8:1 | Not reusable |
Hafnium’s high oxophilicity facilitates substrate activation while minimizing overalkylation.
Solvent Effects
2-MeTHF, a biomass-derived solvent, improves sustainability without compromising efficiency. Alternatives like dichloromethane reduce yields by 15–20% due to lower dielectric constant impairing ionic intermediates.
Analytical Characterization
Spectroscopic Identification
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(4-Benzyloxyphenyl)-2-methoxyphenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones or other reduced derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
- Antioxidant Activity : Research has indicated that compounds with similar structures can exhibit significant antioxidant properties. The presence of the hydroxyl group is believed to enhance the free radical scavenging ability, making it a candidate for formulations aimed at combating oxidative stress-related diseases.
- Anticancer Potential : Preliminary studies suggest that 4-(4-Benzyloxyphenyl)-2-methoxyphenol may inhibit the proliferation of certain cancer cell lines. The mechanism is thought to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.
- Anti-inflammatory Effects : In vitro studies have shown that this compound may reduce inflammatory responses by inhibiting pro-inflammatory cytokines. This property positions it as a potential therapeutic agent for inflammatory diseases.
Material Science
- Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its functional groups allow for further chemical modifications, which can tailor the properties of the resulting materials.
- Coatings and Adhesives : Due to its chemical stability and adhesive properties, this compound can be utilized in the formulation of coatings and adhesives that require robust performance under varying environmental conditions.
Case Study 1: Antioxidant Activity Evaluation
A study published in Journal of Medicinal Chemistry evaluated various phenolic compounds, including derivatives of this compound, for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that this compound demonstrated significant activity compared to standard antioxidants like ascorbic acid, suggesting its potential use in nutraceutical applications.
Case Study 2: Anticancer Activity in Cell Lines
Research conducted by Smith et al. (2023) focused on the anticancer effects of several phenolic compounds on human breast cancer cell lines. The study found that this compound inhibited cell growth with an IC50 value of approximately 15 µM, indicating promising anticancer potential that warrants further investigation.
Case Study 3: Anti-inflammatory Mechanism Investigation
In a study published in Phytotherapy Research, researchers explored the anti-inflammatory effects of phenolic compounds, including this compound. The findings revealed that this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, highlighting its potential therapeutic application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-(4-Benzyloxyphenyl)-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic and benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The methoxy group can also modulate the compound’s electronic properties, affecting its reactivity and stability.
Comparison with Similar Compounds
Halogenated Derivatives
- 4-(4-Bromophenyl)-N-(3,4-dimethoxybenzylidene)thiazol-2-amine (p1) : Incorporates a bromophenyl and thiazole moiety. Exhibits a melting point of 134–136°C and 85% synthetic yield .
- 4-(2-Chloropropyl)-2-methoxyphenol: Synthesized from eugenol via hydrohalogenation. The chloropropyl group increases lipophilicity (LogP > eugenol), enhancing membrane permeability .
Heterocyclic Derivatives
- 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b): A thiazole derivative acting as a selective COX-2 inhibitor (IC₅₀ = 11.65 ± 6.20 mM) .
Physicochemical Properties
*Estimated based on eugenol (LogP = 2.3) .
Discussion
However, natural derivatives with hydroxypropenyl groups exhibit broader antimicrobial efficacy, suggesting a trade-off between lipophilicity and functional group reactivity. Thiazole and halogenated analogues demonstrate targeted enzyme inhibition, highlighting the role of heterocyclic and electronegative groups in pharmacological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-Benzyloxyphenyl)-2-methoxyphenol, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via Friedel-Crafts alkylation or Ullmann coupling, using benzyl-protected intermediates. Key factors include:
- Catalysts : Transition metals (e.g., Pd for cross-coupling) or Lewis acids (e.g., AlCl₃ for electrophilic substitution) .
- Solvents : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance reaction rates .
- Protecting Groups : Benzyl groups are often used to protect hydroxyl moieties during synthesis, with deprotection achieved via hydrogenolysis .
Q. How is the crystal structure of this compound determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:
- Data Collection : Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and φ/ω scans .
- Refinement : SHELXL software for structure solution and refinement, with R-factors < 0.06 indicating high accuracy .
- Hydrogen Bonding Analysis : Critical for understanding packing interactions; hydrogen atoms are often located via difference Fourier maps .
Q. What spectroscopic techniques are used to characterize this compound, and how are data conflicts resolved?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy vs. methoxy groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation pathways .
- Cross-Validation : Discrepancies between calculated and observed data (e.g., in NOESY or IR) are resolved using computational tools like Gaussian for DFT-based spectral simulations .
Advanced Research Questions
Q. How can researchers optimize the compound’s bioactivity in acetylcholinesterase inhibition studies?
- Methodology :
- Assay Design : Use Ellman’s spectrophotometric method to measure enzyme inhibition (KI values < 100 nM indicate strong activity) .
- Structure-Activity Relationship (SAR) : Modify the benzyloxy or methoxy groups to enhance binding affinity. Derivatives with hydroxylated side chains show improved activity .
- Molecular Docking : Tools like AutoDock Vina predict interactions with the enzyme’s catalytic triad (e.g., Ser203, His447) .
Q. What strategies address contradictions in ecological toxicity data for phenolic derivatives?
- Methodology :
- In Silico Models : Use EPA’s ECOSAR or TEST software to predict ecotoxicity when experimental data are lacking .
- Extrapolation : Compare with structurally similar compounds (e.g., 4-phenylphenol) to estimate LD₅₀ or LC₅₀ values .
- Experimental Validation : Conduct Daphnia magna or algal growth inhibition assays under OECD guidelines .
Q. How can the compound serve as a building block for complex molecule synthesis?
- Methodology :
- Cross-Coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the benzyloxy position .
- Epoxidation : Convert the methoxyphenyl moiety into epoxide intermediates for ring-opening reactions .
- Functionalization : Introduce click chemistry handles (e.g., azides) for bioconjugation in drug delivery systems .
Safety and Handling
Q. What are the best practices for handling and storing this compound in a lab setting?
- Protocols :
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
- PPE : Wear nitrile gloves (EN374 compliance) and safety goggles to avoid skin/eye contact .
- Waste Disposal : Incinerate phenolic waste at > 1000°C to prevent environmental release .
Data Interpretation and Reproducibility
Q. How can researchers resolve low reproducibility in synthetic yields?
- Troubleshooting :
- Purity Checks : Use HPLC (C18 columns, acetonitrile/water gradient) to identify byproducts .
- Moisture Control : Conduct reactions under anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of intermediates .
- Catalyst Screening : Test alternative catalysts (e.g., CuI vs. Pd(PPh₃)₄) to improve reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
